molecular formula C7H6Cl3NO B1272818 2-Trichloroacetyl-1-methylpyrrole CAS No. 21898-65-7

2-Trichloroacetyl-1-methylpyrrole

Cat. No. B1272818
Key on ui cas rn: 21898-65-7
M. Wt: 226.5 g/mol
InChI Key: LWGNISUGCOYWRL-UHFFFAOYSA-N
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Patent
US08410090B2

Procedure details

Under argon, 1.09 ml (12.3 mmol) of trichloroacetyl chloride are initially charged in 5 ml of DCM, and a solution of N-methylimidazole and 3 ml of DCM is added dropwise at RT over a period of 30 min. The reaction solution is allowed to stir at RT overnight and then concentrated, and the residue is purified over a flash frit (cyclohexane, cyclohexane/ethyl acetate 40:1). This gives the product as a liquid.
Quantity
1.09 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3](Cl)=[O:4].[CH3:8][N:9]1[CH:13]=[CH:12]N=[CH:10]1.[CH2:14](Cl)Cl>>[CH3:8][N:9]1[CH:13]=[CH:12][CH:14]=[C:10]1[C:3](=[O:4])[C:2]([Cl:7])([Cl:6])[Cl:1]

Inputs

Step One
Name
Quantity
1.09 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified over a flash frit (cyclohexane, cyclohexane/ethyl acetate 40:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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